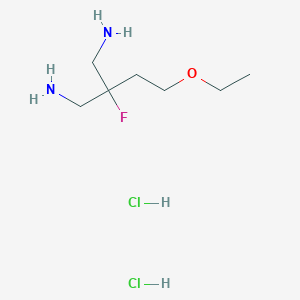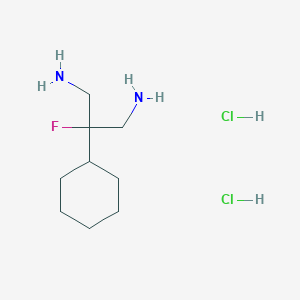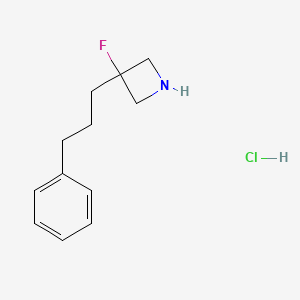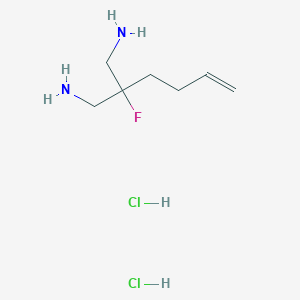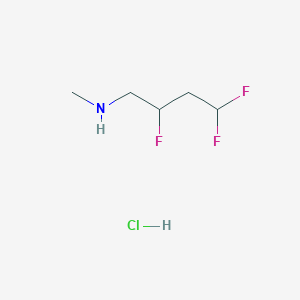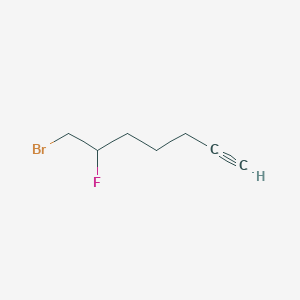![molecular formula C11H14N2O2 B1484977 (2E)-3-[1-(3-methylbut-2-en-1-yl)-1H-pyrazol-4-yl]prop-2-enoic acid CAS No. 2098159-25-0](/img/structure/B1484977.png)
(2E)-3-[1-(3-methylbut-2-en-1-yl)-1H-pyrazol-4-yl]prop-2-enoic acid
Descripción general
Descripción
(2E)-3-[1-(3-methylbut-2-en-1-yl)-1H-pyrazol-4-yl]prop-2-enoic acid, also known as 2E-3-Methylbut-2-en-1-yl-1H-pyrazol-4-ylprop-2-enoate, is an organic compound belonging to the class of pyrazoles. It is a colorless, crystalline solid with a molecular weight of 219.29 g/mol. This compound is of interest due to its potential applications in various scientific research fields, such as biochemistry and pharmacology.
Aplicaciones Científicas De Investigación
Stereochemical Analysis and Reaction Pathways
The stereochemical properties of related compounds have been studied to understand their transformation capabilities. For instance, Borisova et al. (2016) examined the stereochemical peculiarities of similar compounds through X-ray structural analysis, revealing limitations in their transformation into certain derivatives due to the inability to undergo thermal intramolecular Diels–Alder reactions (Borisova et al., 2016).
Synthesis and Characterization
A significant aspect of research focuses on synthesizing new derivatives and characterizing their properties. Bhat et al. (2016) reported the synthesis of a new series of compounds via a Claisen–Schmidt condensation approach. These compounds were evaluated for their antimicrobial, antioxidant, and anticancer activities, showing broad-spectrum antimicrobial and antioxidant activities and moderate to excellent anticancer activities (Bhat et al., 2016).
Biological Activities
Several studies have focused on the biological activities of compounds structurally related to “(2E)-3-[1-(3-methylbut-2-en-1-yl)-1H-pyrazol-4-yl]prop-2-enoic acid”. For example, Farghaly et al. (2001) synthesized derivatives of 1H-pyrazol-4-yl-2-oxo-but-3-enoic acid and ethyl 4-hydroxy-1H-pyrazole-3-carboxylates, examining their antimicrobial and anti-inflammatory activities. One compound showed in vitro antibacterial activity, and two compounds displayed in vivo anti-inflammatory potency (Farghaly et al., 2001).
Material Science and Chemical Synthesis
Research also extends to the synthesis of novel compounds for material science applications. For instance, Quiroga et al. (2007) reported the regioselective synthesis of novel polyfunctionally substituted pyrazolo[1,5-a]pyrimidines under solvent-free conditions, showcasing a novel protocol that yields these compounds efficiently (Quiroga et al., 2007).
Propiedades
IUPAC Name |
(E)-3-[1-(3-methylbut-2-enyl)pyrazol-4-yl]prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c1-9(2)5-6-13-8-10(7-12-13)3-4-11(14)15/h3-5,7-8H,6H2,1-2H3,(H,14,15)/b4-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIXGIYFKOZLZFP-ONEGZZNKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCN1C=C(C=N1)C=CC(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCN1C=C(C=N1)/C=C/C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-[1-(3-methylbut-2-en-1-yl)-1H-pyrazol-4-yl]prop-2-enoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



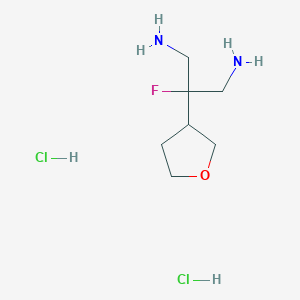
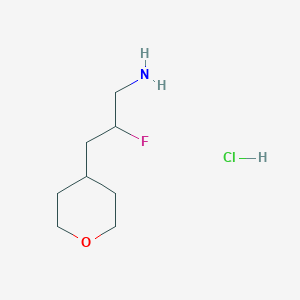
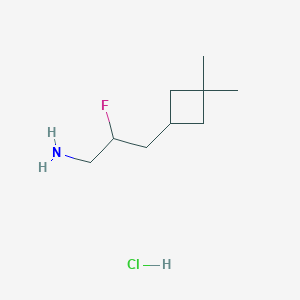
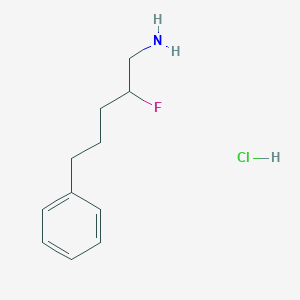
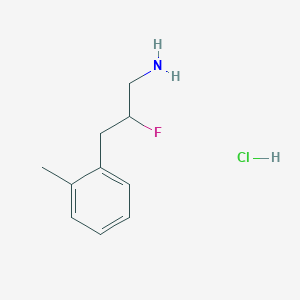
![3-[(4-Chlorophenyl)methyl]-3-fluoroazetidine hydrochloride](/img/structure/B1484905.png)
